molecular formula C9H10BrCl B1651962 2-Bromo-4-chloro-1-(1-methylethyl)benzene CAS No. 1369828-32-9

2-Bromo-4-chloro-1-(1-methylethyl)benzene

Cat. No. B1651962
Key on ui cas rn: 1369828-32-9
M. Wt: 233.53
InChI Key: BCARRKVCHXVTJE-UHFFFAOYSA-N
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Patent
US09440908B2

Procedure details

Hydrochloric acid (152 g, 31% strength, 1.29 mol) was added dropwise to a suspension of 3-bromo-4-isopropylaniline (VII) (100 g, 0.43 mol) and water (150 g) at room temperature. The suspension was subsequently cooled to 5° C. and a solution of sodium nitrite (32.7 g, 0.46 mol) in water (140 g) was added dropwise over a period of 2 hours. After stirring for another 1 hour, amidosulphuric acid (2.5 g, 0.026 mol) was added. Copper(I) chloride (10.8 g, 0.11 mol), hydrochloric acid (202 g, 31%, 1.72 mol) and water (75 g) were placed in a second flask and the diazonium salt generated previously was added dropwise over a period of 30 minutes. After stirring for another 1.5 hours, the mixture was extracted with dichloromethane (250 g), the phases were separated and dichloromethane was distilled off under reduced pressure. The crude product obtained was purified by distillation. 2-Bromo-4-chloro-1-isopropylbenzene (62.6 g, 94.8 GC-% by area. 59% of theory) was obtained as a colourless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
202 g
Type
reactant
Reaction Step Four
Name
Copper(I) chloride
Quantity
10.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
75 g
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].[Br:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[CH:10]([CH3:12])[CH3:11])N.N([O-])=O.[Na+]>O.[Cu]Cl.S(N)(=O)(=O)O>[Br:2][C:3]1[CH:4]=[C:5]([Cl:1])[CH:7]=[CH:8][C:9]=1[CH:10]([CH3:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
Cl
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1C(C)C
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
32.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
140 g
Type
solvent
Smiles
O
Step Three
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
202 g
Type
reactant
Smiles
Cl
Name
Copper(I) chloride
Quantity
10.8 g
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
75 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.5 g
Type
catalyst
Smiles
S(O)(=O)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for another 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (250 g)
CUSTOM
Type
CUSTOM
Details
the phases were separated
DISTILLATION
Type
DISTILLATION
Details
dichloromethane was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product obtained
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Cl)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.6 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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